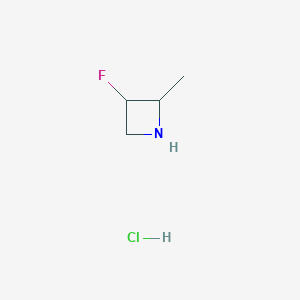![molecular formula C18H20ClN7O B2818358 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920368-88-3](/img/structure/B2818358.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The final step involves the attachment of the butanone group to the piperazine ring.
- This can be achieved through acylation reactions using butanoyl chloride or similar reagents in the presence of a base like pyridine.
Industrial Production Methods:
- Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity.
- Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the butanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
- Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction:
- Reduction reactions can target the triazolopyrimidine core or the piperazine ring, potentially leading to the formation of reduced analogs.
- Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
- Reagents like sodium methoxide (NaOCH₃) or halogenating agents can be used to introduce various substituents.
Common Reagents and Conditions:
- Solvents: DMF, ethanol, methanol, dichloromethane (DCM)
- Catalysts: Triethylamine, pyridine
- Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products:
- Oxidized derivatives (e.g., carboxylic acids)
- Reduced analogs (e.g., alcohols)
- Substituted derivatives (e.g., methoxy or halogenated compounds)
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
- Studies have shown that derivatives of triazolopyrimidines exhibit significant activity against various cancer cell lines .
Industry:
- It can be used in the development of new materials with specific chemical properties, such as catalysts or ligands in coordination chemistry.
Molecular Targets and Pathways:
- The compound exerts its effects primarily through interaction with specific enzymes or receptors.
- It may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating biological processes.
- The triazolopyrimidine core is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:
-
Formation of the Triazolopyrimidine Core:
- The triazolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as 4-chlorophenylhydrazine and suitable pyrimidine derivatives.
- Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under reflux conditions.
-
Attachment of the Piperazine Moiety:
- The piperazine ring is introduced through nucleophilic substitution reactions.
- Common reagents include piperazine and alkyl halides, with the reaction typically carried out in solvents like ethanol or methanol.
Comparison with Similar Compounds
- 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one can be compared with other triazolopyrimidine derivatives, such as:
- 1-(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Uniqueness:
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c1-2-3-15(27)24-8-10-25(11-9-24)17-16-18(21-12-20-17)26(23-22-16)14-6-4-13(19)5-7-14/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMHIDOEADFCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)

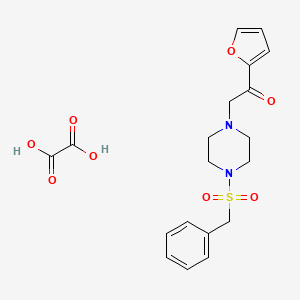
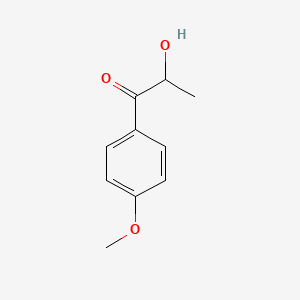
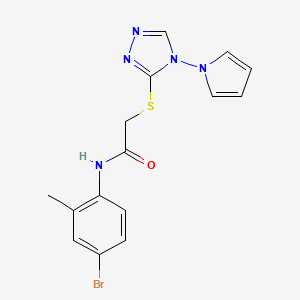

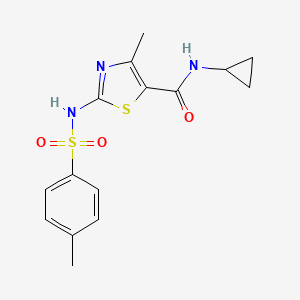
![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)
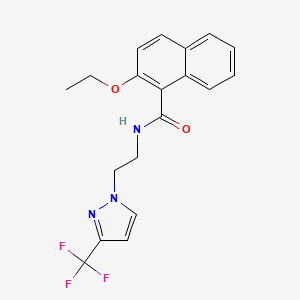
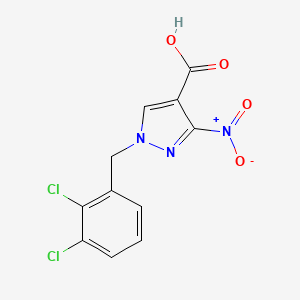
![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)
![3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2818297.png)
